5'-GTP Sodium Salt; Sodium GTP

G-protein signaling GPCR pharmacology adenylyl cyclase regulation

GTP analogs fail to recapitulate native GPCR signaling: GTPγS locks Gα in a persistently active state (26,000-fold higher affinity vs. native GTP), while GMP-PNP achieves only ~5% guanylate cyclase efficiency. Only GTP sodium salt supports the complete G-protein activation-deactivation cycle, tubulin dynamic instability, and quantitative cGMP production. • GPCR/GTPase assays: Reversible GDP/GTP exchange; calibrated use at 0.1-100 µM. • Tubulin polymerization: 1 mM GTP enables dynamic instability; GMP-PNP/GTPγS produce non-physiological cold-stable polymers. • mRNA manufacturing: GMP-grade formulations (≥99% purity, nuclease-free, ultra-low endotoxin) available for therapeutic production.

Molecular Formula C10H15N5NaO14P3
Molecular Weight 545.16 g/mol
Cat. No. B13793517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-GTP Sodium Salt; Sodium GTP
Molecular FormulaC10H15N5NaO14P3
Molecular Weight545.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+]
InChIInChI=1S/C10H16N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1
InChIKeyXZLBHDBHXGWQOB-GWTDSMLYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-GTP Sodium Salt: Specifications and Key Features


5'-GTP Sodium Salt (guanosine 5'-triphosphate, trisodium salt; CAS 36051-31-7) is the sodium salt form of the endogenous purine nucleoside triphosphate GTP [1]. It serves as the native, hydrolyzable substrate for G-protein-coupled receptor (GPCR) signaling cascades, tubulin polymerization dynamics, and RNA/DNA biosynthesis [2]. Commercially supplied as a white powder with HPLC purity ≥95% and aqueous solubility of 50 mg/mL, GTP sodium salt is available in research-grade, nuclease-free, and GMP-grade formulations suitable for applications ranging from basic enzymology to mRNA therapeutic manufacturing .

Why GTP Cannot Be Replaced by GTPγS, GMP-PNP, or ATP


Although GTPγS, GMP-PNP, and ATP share structural homology with GTP, they exhibit fundamentally divergent binding affinities, hydrolysis kinetics, and enzymatic substrate efficiencies that preclude direct interchangeability. GTPγS binds G-proteins with up to 26,000-fold higher affinity than native GTP, locking GTPases in a persistently active state [1]; GMP-PNP is a poor substrate for guanylate cyclase (~5% relative efficiency versus GTP) [2]; and ATP displays a ~245-fold lower affinity for (Na⁺ + K⁺)-ATPase compared to GTP (Km 0.6 μM vs. 147 μM, though the selectivity flows in opposite directions for different enzyme systems) [3]. These quantitative disparities mean that substituting any analog for GTP sodium salt without experimental re-validation of concentration–response relationships will produce non-physiological outcomes in G-protein activation, microtubule dynamics, and cGMP synthesis assays.

5'-GTP Sodium Salt Quantitative Differentiation Evidence


G-Protein Binding Affinity: GTP vs. GTPγS vs. GMP-PNP

In a systematic comparison of nucleoside 5′-triphosphates (NTPs), nucleoside 5′-[γ-thio]triphosphates (NTPγSs), and nucleoside 5′-[β,γ-imido]triphosphates (NppNHps) for Gi, Gs, and adenylyl cyclase (AC) binding, NTPγSs (including GTPγS) exhibited up to 26,000-fold higher affinity for G-proteins than the corresponding natural NTPs (including GTP) and NppNHps (including GMP-PNP) [1]. GTP, GTPγS, and GppNHp showed much higher selectivity for G-proteins relative to AC than all other purine and pyrimidine nucleotides tested [1]. This class-level finding establishes that GTP sodium salt, as the natural hydrolyzable NTP, occupies a unique affinity window — substantially lower G-protein binding than the hydrolysis-resistant GTPγS, but with the critical capability of supporting complete GTPase cycling (binding → hydrolysis → GDP release) that is absent with non-hydrolyzable analogs.

G-protein signaling GPCR pharmacology adenylyl cyclase regulation

(Na⁺ + K⁺)-ATPase Substrate Affinity: GTP vs. ATP

In a direct head-to-head comparison of ATP and GTP as substrates for (Na⁺ + K⁺)-ATPase under identical conditions (imidazole-HCl, pH 7.2, 37°C), the Km values differed by approximately 245-fold: Km(ATP) = 0.6 μM versus Km(GTP) = 147 μM [1]. The optimal Na⁺-activated hydrolysis rates were equal for both substrates, but were reached at different Na⁺ concentrations: 80 mM Na⁺ for GTP versus 300 mM Na⁺ for ATP [1]. Furthermore, K⁺ addition increased optimal hydrolytic activity 30-fold for ATP (at 100 mM Na⁺ + 10 mM K⁺) but only 2-fold for GTP (at 100 mM Na⁺ + 0.16 mM K⁺), and K⁺ concentrations above 0.16 mM inhibited GTP hydrolysis [1]. GTP was also unable to drive the E2K → E1K conformational transition that ATP fully supports [1].

ion transport enzymology ATPase nucleotide specificity membrane protein biochemistry

Tubulin Polymerization Critical Concentration: GTP vs. ATP

In a cross-study comparison of nucleotide-dependent tubulin polymerization, GTP supported assembly with a critical concentration (Cc) of approximately 5 μM at 1 mM nucleotide, whereas ATP and dATP at 1 mM were poor promoters of tubulin assembly and their incorporation into polymers was not detected [1]. The Cc values for assembly with 1 mM nucleotide were: GTP = 5 μM, GTPαS(Sp) = 2 μM, dGTPαS(Sp) = 1 μM, ATPαS(Sp) = 3 μM, and dATPαS(Sp) = 2 μM [1]. Native ATP was ineffective, and microtubules assembled with GTP exhibited normal cold- and Ca²⁺-sensitivity, whereas those formed with ATPαS analogs were cold- and Ca²⁺-stable, confirming that GTP hydrolysis at the E-site is integral to dynamic instability [1]. The non-hydrolyzable analog GMP-PNP supports microtubule assembly at high concentrations but produces Ca²⁺-insensitive polymers that fail to recapitulate physiological dynamics [2].

cytoskeleton dynamics microtubule assembly tubulin biochemistry

Guanylate Cyclase Substrate Efficiency: GTP vs. Analogs

Using rod outer segment disk membrane guanylate cyclase, a direct head-to-head comparison quantified the substrate efficiency of GTP and its analogs for cGMP synthesis [1]. With GTP as the 100% baseline (cGMP synthesis rate: ~50 pmol·min⁻¹·(nmol rhodopsin)⁻¹), GTPγS substituted with approximately 85% efficiency, whereas GMP-PNP achieved only ~5% and ATP ~7% efficiency [1]. The same study reported inhibition constants (Ki, with Mg²⁺ cofactor): GTPγS = 0.65–2.0 mM, GMP-PNP = 0.4–0.8 mM, AMP-PNP = 1.5–2.3 mM, and ATP = 0.07–0.2 mM, establishing that ATP is the most potent competitive inhibitor of the cyclase despite being the poorest substrate [1].

cGMP synthesis retinal phototransduction nucleotide analog enzymology

G-Protein NTP Hydrolysis Selectivity: GTP, ITP, and XTP

A direct comparison of GTP, ITP, and XTP interactions with the retinal G-protein transducin (TD) demonstrated a clear hydrolysis efficacy hierarchy: GTP > ITP > XTP [1]. TD hydrolyzed NTPs and eluted TD from rod outer segment disk membranes in this same rank order [1]. ITP and XTP competitively inhibited TD-catalyzed GTP hydrolysis [1]. In HL-60 leukemia cell membranes, the chemoattractants fMLP and LTB4 were at least 10-fold more potent activators of ITPase than of GTPase, while C5a effectively activated GTPase but was only a weak ITPase stimulator; strikingly, fMLP, C5a, and LTB4 did not stimulate XTP hydrolysis at all [1]. Additionally, the fMLP-stimulated GTPase exhibited a lower Km than the fMLP-stimulated ITPase, though Vmax was higher for ITPase, demonstrating that GTP, ITP, and XTP bind G-proteins with different affinities and are hydrolyzed with different efficacies in a receptor-specific manner [1].

GTPase activity transducin chemoattractant signaling

Purity and Solubility Specifications

Commercially available GTP sodium salt hydrate (CAS 36051-31-7) is routinely supplied at ≥95% purity by HPLC as a white powder with aqueous solubility of 50 mg/mL, yielding clear, colorless solutions [1]. GMP-grade and nuclease-free formulations (≥99% purity, endotoxin-free, DNase/RNase-free) are available for sensitive applications including in vitro transcription for mRNA therapeutic production . Storage at −20°C (powder) or −80°C (solution) with avoidance of repeated freeze–thaw cycles ensures stability for at least 2 years . In contrast, GTPγS and GMP-PNP are typically supplied at lower purity grades and are not available in GMP-grade, nuclease-free formats suitable for therapeutic manufacturing . The sodium salt form specifically enhances aqueous solubility compared to the free acid form, enabling preparation of concentrated stock solutions (up to 100 mM) without organic co-solvents [1].

nucleotide quality control assay reproducibility molecular biology reagents

5'-GTP Sodium Salt Optimal Application Scenarios


GPCR Functional Assays Requiring Physiological G-Protein Cycling

For GTPase activity assays and GPCR-stimulated [³⁵S]GTPγS binding experiments where measurement of the complete G-protein activation–deactivation cycle is required, GTP sodium salt is the only appropriate nucleotide substrate. As demonstrated by Klinker et al. (1997), transducin and Gi-proteins hydrolyze GTP with distinct kinetic parameters (Km and Vmax) that differ from ITP and XTP [1]. The 26,000-fold affinity difference between GTP and GTPγS for G-proteins means that only native GTP supports the reversible GDP/GTP exchange cycle; GTPγS locks Gα in a persistently active state that precludes measurement of GTPase-mediated signal termination [2]. Protocols should use GTP sodium salt at concentrations calibrated to the specific G-protein system (typically 0.1–10 μM for high-affinity systems, up to 100 μM for low-affinity G-proteins).

In Vitro Microtubule Dynamics and Tubulin Polymerization

GTP sodium salt at 1 mM (well above the ~5 μM critical concentration) is the standard nucleotide for tubulin polymerization assays [1]. Only native GTP supports the complete cycle of polymerization-coupled hydrolysis that generates dynamic instability — the alternating phases of growth and catastrophic shrinkage characteristic of physiological microtubules. Substituting GMP-PNP or GTPγS produces Ca²⁺-insensitive, cold-stable polymers that fail to recapitulate in vivo dynamics [2]. ATP is completely ineffective as a polymerization promoter at standard concentrations [1]. For microtubule-associated protein (MAP) binding studies, motor protein motility assays, and anti-mitotic drug screening, procurement of high-purity GTP sodium salt is essential.

cGMP Synthesis and Guanylate Cyclase Enzymology

GTP sodium salt is the only nucleotide providing full (100%) substrate efficiency for guanylate cyclase-catalyzed cGMP production [1]. Given that GMP-PNP achieves only ~5% and ATP only ~7% relative efficiency, substituting either analog would reduce cGMP output below the detection threshold of many assays [1]. Moreover, ATP is a potent competitive inhibitor (Ki = 0.07–0.2 mM) and its presence as a contaminant in improperly purified GTP preparations can artifactually suppress cyclase activity [1]. For soluble guanylate cyclase (sGC) activation assays, nitric oxide donor studies, and retinal phototransduction research, GTP sodium salt of ≥95% HPLC purity is the required substrate.

mRNA Therapeutic and Vaccine Manufacturing via IVT

GTP sodium salt is one of the four essential ribonucleoside triphosphates (alongside ATP, CTP, and UTP) required as building blocks for RNA synthesis during in vitro transcription [1]. For mRNA therapeutic and vaccine production, GMP-grade GTP sodium salt formulations with documented purity ≥99%, nuclease-free certification, and ultra-low endotoxin levels are mandated for regulatory compliance [2]. Unlike research-grade GTP analogs (GTPγS, GMP-PNP) which are not available in GMP-compliant formats, GTP sodium salt is supplied in ready-to-use 100 mM sodium solutions (pH 7.5) that eliminate weighing errors, reduce contamination risk, and ensure batch-to-batch consistency during process scale-up from research to clinical manufacturing [2].

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